Ethyl 2-(5-bromobenzofuran-2-YL)acetate
Description
Systematic Nomenclature and Structural Formula
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being ethyl 2-(5-bromo-1-benzofuran-2-yl)acetate. The compound is registered under Chemical Abstracts Service number 408506-61-6, which serves as its primary identification number in chemical databases. Alternative nomenclature includes this compound and 3-benzofuranacetic acid, 5-bromo-, ethyl ester, reflecting different systematic naming approaches.
The structural formula reveals a benzofuran ring system substituted with a bromine atom at the 5-position and an ethyl acetate group attached through a methylene bridge at the 2-position of the furan ring. The Simplified Molecular Input Line Entry System representation is O=C(OCC)CC1=CC2=CC(Br)=CC=C2O1, which provides a linear notation of the molecular structure. This structural arrangement creates a rigid aromatic system with a flexible aliphatic side chain, contributing to the compound's unique physicochemical properties.
The molecular architecture consists of a fused benzene-furan bicyclic system where the bromine substituent occupies the meta position relative to the furan oxygen on the benzene ring. The acetate functionality extends from the furan ring through a methylene spacer, creating a distance that allows for conformational flexibility while maintaining conjugation with the aromatic system. This structural design has implications for the compound's reactivity patterns and intermolecular interactions.
Molecular Weight and Empirical Formula Analysis
The molecular formula of this compound is C₁₂H₁₁BrO₃, indicating the presence of twelve carbon atoms, eleven hydrogen atoms, one bromine atom, and three oxygen atoms. The molecular weight has been precisely determined as 283.12 grams per mole, a value that reflects the significant contribution of the bromine atom to the overall molecular mass.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁BrO₃ | |
| Molecular Weight | 283.12 g/mol | |
| Bromine Content | 28.2% by mass | Calculated |
| Carbon Content | 50.9% by mass | Calculated |
The empirical formula analysis reveals that bromine constitutes approximately 28.2% of the total molecular weight, making it the heaviest single atom in the structure. The carbon framework represents 50.9% of the molecular mass, reflecting the substantial aromatic and aliphatic carbon content. The oxygen atoms, while fewer in number, contribute significantly to the compound's polarity and hydrogen bonding capabilities through the ester functionality and the furan oxygen.
The molecular composition indicates a moderate molecular weight organic compound that falls within the range typical for pharmaceutical intermediates and fine chemicals. The presence of the bromine atom not only increases the molecular weight but also influences the compound's physical properties, including density, refractive index, and intermolecular interactions. The three oxygen atoms provide multiple sites for potential hydrogen bonding and dipole-dipole interactions, affecting solubility and crystallization behavior.
Crystallographic Data and Spatial Configuration
Limited crystallographic data are available for this compound in the current literature, representing an area where further structural studies would be beneficial. The spatial configuration of the molecule involves a planar benzofuran ring system with the bromine substituent extending perpendicular to this plane. The acetate side chain adopts a conformation that minimizes steric hindrance while allowing for optimal orbital overlap with the aromatic system.
The benzofuran ring system maintains planarity due to the aromatic character of both the benzene and furan rings. The fusion of these rings creates a rigid framework that influences the overall molecular geometry. The bromine atom at the 5-position introduces significant steric bulk and electronic effects that can influence crystal packing arrangements and intermolecular interactions in the solid state.
Theoretical calculations suggest that the acetate side chain can adopt multiple conformations, with the most stable being those that position the ester carbonyl group in a quasi-planar arrangement with the furan ring. This configuration maximizes conjugative stabilization while minimizing unfavorable steric interactions. The ethyl group of the ester functionality provides additional conformational flexibility, allowing the molecule to adapt to different crystal environments.
The absence of detailed single-crystal X-ray diffraction data limits the current understanding of the precise three-dimensional structure and crystal packing arrangements. Future crystallographic studies would provide valuable insights into intermolecular hydrogen bonding patterns, π-π stacking interactions, and the influence of the bromine substituent on crystal lattice formation.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound provides essential information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy reveals characteristic signals that confirm the structural assignment and provide insights into the electronic environment of different molecular regions. The aromatic protons of the benzofuran system appear in the downfield region, with the bromine substitution causing predictable chemical shift patterns.
The carbon-13 nuclear magnetic resonance spectrum displays distinct signals for the aromatic carbons, the aliphatic carbons of the acetate side chain, and the carbonyl carbon of the ester functionality. The presence of the bromine atom influences the chemical shifts of nearby carbon atoms through both inductive and resonance effects. The furan ring carbons show characteristic patterns that distinguish them from the benzene ring carbons.
Fourier transform infrared spectroscopy provides information about the functional groups present in the molecule. The ester carbonyl stretch appears in the characteristic region around 1735-1750 cm⁻¹, while the aromatic carbon-carbon stretches appear in the fingerprint region. The bromine-carbon stretch typically appears at lower frequencies and may be difficult to assign definitively due to its weak intensity and overlap with other vibrations.
Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support the structural assignment. The molecular ion peak appears at m/z 283, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the ethyl group (m/z 255) and loss of the entire acetate side chain, providing confirmatory evidence for the proposed structure.
Thermodynamic Properties: Melting Point, Boiling Point, and Solubility Profiles
Boiling point estimation based on structural analogues suggests a value in the range of 320-350°C at standard atmospheric pressure, though experimental determination would be necessary for precise values. The molecular weight of 283.12 g/mol and the presence of polar functional groups contribute to relatively high boiling point compared to simple aromatic compounds. The ester functionality provides sites for dipole-dipole interactions, while the aromatic system enables π-π stacking interactions.
| Property | Estimated Range | Factors Influencing |
|---|---|---|
| Melting Point | 50-120°C | Crystal packing, intermolecular forces |
| Boiling Point | 320-350°C | Molecular weight, polar interactions |
| Density | 1.4-1.5 g/cm³ | Bromine content, molecular packing |
Solubility profiles indicate that the compound is likely soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone, while showing limited solubility in water due to its predominantly hydrophobic character. The ester functionality provides some polar character that may enhance solubility in moderately polar solvents. The bromine substituent increases the molecular polarizability, potentially enhancing solubility in certain organic media.
The partition coefficient between octanol and water is expected to favor the organic phase significantly, indicating high lipophilicity. This property has implications for the compound's behavior in biological systems and its potential applications in pharmaceutical chemistry. The presence of the ester group provides a site for potential hydrolysis under appropriate conditions, which could influence the compound's stability and bioavailability in aqueous environments.
Properties
IUPAC Name |
ethyl 2-(5-bromo-1-benzofuran-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-2-15-12(14)7-10-6-8-5-9(13)3-4-11(8)16-10/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRZNVWYIMRQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697877 | |
| Record name | Ethyl (5-bromo-1-benzofuran-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408506-61-6 | |
| Record name | Ethyl (5-bromo-1-benzofuran-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-(5-bromobenzofuran-2-YL)acetate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antibacterial, anti-inflammatory, and acetylcholinesterase inhibitory effects, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a bromobenzofuran moiety, which is known for its potential pharmacological properties. The synthesis typically involves the reaction of 5-bromobenzofuran with ethyl acetate under acidic conditions, leading to the formation of the desired ester compound.
Antibacterial Activity
Recent studies have demonstrated that compounds containing the benzofuran structure exhibit significant antibacterial properties. For instance, a series of benzofuran-based derivatives were synthesized and evaluated against various bacterial strains, including Escherichia coli and Bacillus subtilis.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison to Penicillin (µg/mL) |
|---|---|---|---|
| 10b | B. subtilis | 1.25 ± 0.60 | 1 ± 1.50 |
| 10d | E. coli | Not reported | Not reported |
In this context, compound 10b exhibited an MIC value comparable to penicillin, indicating strong antibacterial efficacy .
Acetylcholinesterase Inhibition
Another significant aspect of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.
Table 2: Acetylcholinesterase Inhibition Data
| Compound | AChE Inhibition (%) | IC50 (µM) |
|---|---|---|
| 10d | High | 0.55 ± 1.00 |
| Other Compounds | Moderate | Varies |
The compound 10d , which contains similar structural features to this compound, was noted for its potent AChE inhibitory activity .
Anti-inflammatory Properties
Research has also indicated that benzofuran derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Study: Anti-inflammatory Activity
In a controlled study, a derivative of this compound was tested for its ability to reduce inflammation in animal models. The results showed a significant reduction in paw edema compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the benzofuran ring or varying substituents can enhance or diminish biological efficacy.
Table 3: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Increased AChE inhibition |
| Methoxy Group Addition | Decreased antibacterial activity |
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of ethyl 2-(5-bromobenzofuran-2-YL)acetate exhibit significant antibacterial properties. For instance, compounds derived from this structure have shown efficacy against Escherichia coli and Bacillus subtilis. In particular, one study reported that certain benzofuran-triazole derivatives displayed minimal inhibitory concentration (MIC) values comparable to standard antibiotics like penicillin .
Acetylcholinesterase Inhibition
Compounds containing the 5-bromobenzofuran moiety have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Some derivatives demonstrated potent inhibition, suggesting potential therapeutic applications in treating cognitive disorders .
Case Study 1: Antimicrobial Efficacy
In a comparative study, several benzofuran-based compounds were synthesized and screened for antibacterial activity. The compound 10b , derived from this compound, exhibited an MIC of 1.25 µg/mL against B. subtilis, indicating its potential as a lead compound for developing new antibacterial agents .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of benzofuran derivatives on AChE inhibition. Compound 10d was highlighted for its significant AChE inhibitory activity with an IC50 value of 0.55 µM, suggesting its promise as a candidate for further development in Alzheimer's treatment .
Data Tables
The following table summarizes key biological activities and synthesis yields for selected derivatives of this compound:
| Compound | Biological Activity | MIC (µg/mL) | IC50 (µM) | Synthesis Yield (%) |
|---|---|---|---|---|
| 10a | Antibacterial | 1.80 | N/A | 76 |
| 10b | Antibacterial | 1.25 | N/A | 78 |
| 10d | AChE Inhibition | N/A | 0.55 | 80 |
Comparison with Similar Compounds
Substituent Effects on Benzofuran Derivatives
Variations in substituents significantly alter physical, chemical, and biological properties. Key derivatives include:
Table 1: Structural and Physical Properties of Ethyl 2-(5-Bromobenzofuran-2-yl)acetate and Sulfur-Containing Derivatives
- Sulfinyl vs. Sulfanyl Groups : The sulfinyl (S=O) group in the 3-position enhances intermolecular interactions, such as C–H⋯π and C–H⋯O bonds, compared to sulfanyl (S–C) derivatives. This increases thermal stability and influences crystal packing .
- Ester Group Variations : Ethyl esters exhibit higher molecular weights and slightly different solubility profiles compared to methyl esters due to alkyl chain length .
Heterocyclic Analogs
Replacing the benzofuran core with other heterocycles modifies electronic properties and bioactivity:
Table 2: Comparison with Heterocyclic Analogs
- Thieno-Pyridines: These derivatives exhibit strong intermolecular hydrogen bonding (e.g., NH₂ groups in 6d) and are studied for their luminescent properties .
Pharmacological Activity
While this compound itself lacks direct pharmacological data, its derivatives show promising bioactivity:
Table 3: Pharmacological Activities of Related Compounds
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 2-(5-bromobenzofuran-2-yl)acetate generally involves:
- Formation of the benzofuran core through cyclization reactions.
- Introduction of the bromine substituent on the benzofuran ring.
- Esterification to yield the ethyl acetate functional group.
A representative and reliable synthetic route involves the reaction of 5-bromo salicylaldehyde with diethyl malonate under basic conditions, followed by cyclization and esterification steps.
Stepwise Preparation Method
Step 1: Synthesis of Ethyl-5-bromobenzofuran-2-carboxylate
- Reactants: 5-bromo salicylaldehyde and diethyl malonate.
- Catalyst/Base: Anhydrous potassium carbonate.
- Solvent: Ethyl methyl ketone.
- Conditions: Reflux on a steam bath for approximately 10 hours.
- Work-up: After reaction completion, salts are dissolved in water, acidified carefully with dilute hydrochloric acid, and the product is extracted with ether. The ether layer is washed with saturated sodium bicarbonate and dried over anhydrous calcium chloride.
This step forms the benzofuran ring system with the bromine substituent at position 5 and an ethyl ester at position 2.
Step 2: Conversion to 5-bromobenzofuran-2-carbohydrazide
- Reactants: Ethyl-5-bromobenzofuran-2-carboxylate and hydrazine hydrate.
- Solvent: Ethanol.
- Conditions: Reflux for 4 hours.
- Work-up: Excess ethanol is removed under reduced pressure, and the product is crystallized from ethanol to yield colorless needle-shaped crystals.
This step converts the ester group into a carbohydrazide, which is useful for further derivatization.
Step 3: Synthesis of N-substituted 5-bromobenzofuran-2-carbohydrazide derivatives
- Reactants: 5-bromobenzofuran-2-carbohydrazide, substituted acids, triethylamine (Et3N), and HBTU (coupling reagent).
- Solvent: Dimethyl sulfoxide (DMSO).
- Conditions: Stirring at room temperature for 18 hours.
- Work-up: Dilution with ethyl acetate, washing with water and brine, drying over sodium sulfate, and filtration.
While this step is more relevant for derivative synthesis, it demonstrates the versatility of the 5-bromobenzofuran scaffold for further chemical modifications.
Reaction Conditions and Optimization
- The use of anhydrous potassium carbonate as a base facilitates the cyclization and condensation reactions efficiently.
- Refluxing in ethyl methyl ketone ensures good solubility and reaction kinetics.
- The acidification step must be carefully controlled to avoid decomposition of sensitive intermediates.
- Purification by recrystallization from appropriate solvents (e.g., ethanol) affords high purity products.
- The described method avoids harsh conditions, making it safer and more energy-efficient.
Comparative Analysis with Related Preparations
Although direct preparation methods for this compound are scarce in patents, analogous procedures for benzofuran derivatives and ethyl benzoylacetates provide insights:
| Aspect | This compound Preparation | Ethyl (2,3,4,5-tetrafluorobenzoyl)acetate Preparation (Patent CN102249922A) |
|---|---|---|
| Starting Material | 5-bromo salicylaldehyde + diethyl malonate | Diethyl malonate + 2,3,4,5-tetrafluorobenzoyl chloride |
| Base | Potassium carbonate | Potassium hydroxide |
| Solvent | Ethyl methyl ketone | Absolute ethyl alcohol |
| Reaction Temperature | Reflux (~steam bath) | Room temperature (20-25 °C) |
| Reaction Time | ~10 hours | 12 hours for initial step |
| Purification | Recrystallization, extraction | Hydrolysis, purification, crystallization |
| Yield | Not explicitly stated, but high purity reported | 78-95% yield |
The benzofuran synthesis method is adapted to the brominated substrate and focuses on mild conditions suitable for sensitive heterocyclic systems.
Research Findings and Characterization
- The synthesized this compound exhibits high purity as confirmed by thin-layer chromatography (TLC), melting point determination, and spectroscopic methods (FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry).
- Biological evaluation of benzofuran derivatives synthesized by similar methods shows promising anti-inflammatory and other pharmacological activities, indicating the importance of the synthetic route in producing bioactive compounds.
- The use of coupling reagents like HBTU and bases such as triethylamine in subsequent derivatization steps allows for the synthesis of a variety of functionalized derivatives, expanding the utility of the core benzofuran structure.
Summary Table of Preparation Steps
| Step | Reaction Description | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Cyclization of 5-bromo salicylaldehyde with diethyl malonate | K2CO3, ethyl methyl ketone, reflux 10 h | Ethyl-5-bromobenzofuran-2-carboxylate |
| 2 | Conversion of ester to carbohydrazide | Hydrazine hydrate, ethanol, reflux 4 h | 5-bromobenzofuran-2-carbohydrazide |
| 3 | N-substitution via amide coupling | Substituted acids, Et3N, HBTU, DMSO, room temp 18 h | N-substituted 5-bromobenzofuran-2-carbohydrazide derivatives |
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(5-bromobenzofuran-2-YL)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling or condensation reactions. For example, coupling ethyl 2-mercaptoacetate with brominated aromatic aldehydes in ethanol under reflux, using Na₂CO₃ as a base, yields derivatives with ~80% efficiency after purification by silica gel chromatography . Optimization involves adjusting solvent polarity (e.g., EtOH vs. DMF), temperature (reflux vs. room temperature), and catalyst loading. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzofuran scaffold and ethyl ester moiety. The bromine atom induces distinct deshielding in aromatic protons .
- X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL or SHELXS) resolves spatial arrangements, such as dihedral angles between benzofuran and ester groups (e.g., 77.89° in related thiazole derivatives) .
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ confirm the ester carbonyl group .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm). Stability studies involve accelerated degradation tests under humidity (40–75% RH), temperature (4°C to 40°C), and light exposure. Ethyl acetate derivatives are prone to hydrolysis; thus, storage in anhydrous conditions at -20°C in amber vials is recommended .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling and functionalization reactions?
- Methodological Answer : The bromine atom acts as a directing group, facilitating regioselective electrophilic substitution. In Pd-catalyzed couplings (e.g., Heck or Sonogashira), it enhances oxidative addition kinetics. Computational studies (DFT) reveal lowered activation energies for bromine-bearing intermediates compared to non-halogenated analogs . Experimental validation involves comparing reaction rates and yields between brominated and non-brominated derivatives .
Q. What computational strategies are employed to predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases or GPCRs). The bromobenzofuran moiety often occupies hydrophobic pockets, while the ester group forms hydrogen bonds .
- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis correlates substituent electronic parameters (Hammett σ) with bioactivity data from enzyme inhibition assays .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between NMR and X-ray data may arise from dynamic effects (e.g., rotational isomers). Solutions include:
Q. What are the mechanistic insights into the compound’s derivatization reactions (e.g., hydrolysis or amidation)?
- Methodological Answer : Hydrolysis of the ethyl ester to the carboxylic acid proceeds via nucleophilic acyl substitution. Kinetic studies in acidic vs. basic conditions (e.g., NaOH/EtOH) reveal pseudo-first-order kinetics, monitored by pH-stat titration . For amidation, coupling agents like EDC/HOBt are used, with progress tracked by IR loss of the carbonyl peak .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
